N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide
Overview
Description
N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C10H12FIN2O and its molecular weight is 322.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceutical Research
The compound N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide and its analogs have been studied for their potential in radiopharmaceutical applications. For instance, the synthesis and radiolabelling of N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide with fluorine-18 were developed for Positron Emission Tomography (PET) investigations of monoamine oxidase B (MAO-B) related neuropsychiatric diseases (Beer et al., 1995).
Synthesis and Antiviral Evaluation
Derivatives of this compound have been synthesized and evaluated for antiviral activity. For example, 5-Fluoro-4-tosyloxypentyl pivalate was synthesized and tested in a variety of antiviral assays, although it was found to be inactive (Lewis et al., 1993).
Antibacterial Applications
Studies on this compound derivatives have also shown potential in antibacterial applications. For instance, certain derivatives demonstrated high inhibition activity against various bacteria including Pseudomonas aeruginosa and Bacillus subtilis (Al-Romaizan, 2019).
Cystic Fibrosis Treatment
Research has been conducted on compounds like N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide for their potential in treating cystic fibrosis. These compounds have shown effectiveness in correcting defective cellular processing related to cystic fibrosis (Yu et al., 2008).
HIV Treatment Research
In the context of HIV treatment, the lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide, a related compound, is a key step in synthesizing a potent inhibitor of the HIV type 1 reverse transcriptase (Godany et al., 2011).
Dopamine Receptor Study
Fluorine-18 labeled derivatives of this compound have been studied for their potential in exploring dopamine receptors using PET imaging, which could provide insights into various neuropsychiatric disorders (Mach et al., 1993).
Properties
IUPAC Name |
N-(5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZLMQFUCCKANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594025 | |
Record name | N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823218-50-4 | |
Record name | N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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